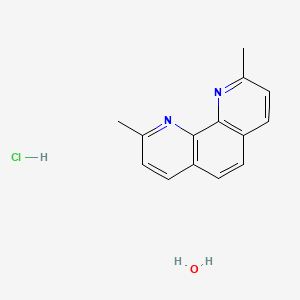

2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is used as a reagent for the colorimetric determination of copper and acts as a chelating agent . It is also used in the synthesis of arly ketones .

Molecular Structure Analysis

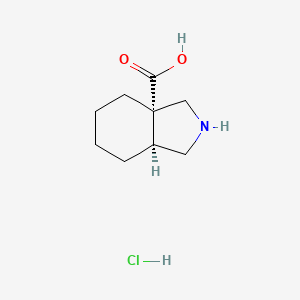

Pairs of dimethylphenanthroline molecules related by a twofold axis are bridged by water molecules lying on the twofold axis and H bonded to one of the N atoms in each molecule . The H bonds are long and far from linear . The molecular formula is C14H13ClN2 .Chemical Reactions Analysis

2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is used as a reagent for the colorimetric determination of copper . It is also used in the synthesis of arly ketones . Platinum forms the square planar complexes [PtX2 (2,9-dimethyl-1,10-phenanthroline)] .Physical And Chemical Properties Analysis

The IUPAC name of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is 2,9-dimethyl-1,10-phenanthroline hydrate . The molecular weight is 208.26 (anhydrous basis) .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate, focusing on six unique applications:

Colorimetric Determination of Copper

This compound is used as a reagent for the colorimetric determination of copper. It acts as a chelating agent that binds to copper ions, allowing for their detection and quantification in various samples .

Chelating Agent

As a chelating agent, it forms complexes with metal ions, which is useful in various chemical analyses and synthesis processes .

Synthesis of Aryl Ketones

It is utilized in the synthesis of aryl ketones, which are important intermediates in the production of various pharmaceuticals and fine chemicals .

Electrochemiluminescence

When complexed with Cu+, which is formed by the reduction of Cu+2 by hydroxylamine hydrochloride, it produces electrochemiluminescence. This property is exploited in analytical chemistry for sensitive detection methods .

Ligand for Alcohol Oxidation

It serves as an efficient ligand for alcohol oxidation with palladium in water/DMSO mixtures. This application is significant in organic synthesis and industrial processes .

Spectrophotometric Detection of Copper

The compound is also used for spectrophotometric detection of copper, providing a method to measure the concentration of copper in various substances .

Mechanism of Action

Target of Action

The primary target of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate, also known as Neocuproine, is copper (Cu) . It acts as a chelating agent, binding to copper ions and forming a stable complex .

Mode of Action

Neocuproine interacts with its target, copper, through a process known as chelation . This involves the formation of multiple bonds between the Neocuproine and copper ions, resulting in a ring-like structure. This interaction effectively sequesters the copper ions, preventing them from participating in other reactions .

Biochemical Pathways

Copper is involved in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter synthesis, connective tissue formation, and iron transport .

Pharmacokinetics

Neocuproine is soluble in methanol , which could potentially aid in its absorption and distribution.

Result of Action

The molecular and cellular effects of Neocuproine’s action primarily revolve around its ability to bind and sequester copper ions . By doing so, it can influence the availability of copper for various biochemical processes, potentially leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Neocuproine. For instance, the presence of copper in the environment is a prerequisite for its action . Furthermore, factors such as pH, temperature, and the presence of other ions could potentially influence its stability and efficacy.

Safety and Hazards

Future Directions

2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate has been used in the determination of copper ions in aqueous solution using electrochemiluminescence . It is an efficient ligand for alcohol oxidation with palladium in 1:1 water/DMSO mixtures . It has also been used to synthesize aqua (2,9-dimethyl-1,10-phenanthroline)NiCl2 complex, which is used as a precursor for the preparation of uniform spherical NiO nanoparticles via the thermal decomposition method .

properties

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.ClH.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;/h3-8H,1-2H3;1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDYLFLZNGECIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303136-82-5, 332360-00-6 |

Source

|

| Record name | Neocuproine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2933549.png)

![1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2933550.png)

![7-(3,4-dimethylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2933551.png)

![2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2933558.png)

![Tert-butyl 2-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,7-diazaspiro[3.4]octane-7-carboxylate](/img/structure/B2933560.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2933561.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2933569.png)